![molecular formula C11H7ClO2S B1611810 2-Chloro-5-(thiophen-2-YL)benzoic acid CAS No. 926203-78-3](/img/structure/B1611810.png)
2-Chloro-5-(thiophen-2-YL)benzoic acid
Overview
Description
2-Chloro-5-(thiophen-2-YL)benzoic acid, also known as 2-chloro-5-thiophenecarboxylic acid, is an organic compound belonging to the class of benzoic acids. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of a wide range of other compounds. The compound has a wide range of applications in the fields of medicine, agrochemistry, and materials science.
Scientific Research Applications
Organic Synthesis and Derivatives
The synthesis and functionalization of compounds related to 2-Chloro-5-(thiophen-2-yl)benzoic acid are essential for creating novel organic molecules with potential applications in pharmaceuticals and materials science. For example, the synthesis of 2-(2-Phenylethyl)benzoic acid and 2-(thiophen-2-ylethyl)benzoic acid via Wittig-Horner reaction, hydrolysis, and hydrogenation showcases the utility of chloro and thiophenyl substituted benzoic acids as precursors in organic synthesis (Chen Fen-er, 2012). Similarly, compounds derived from benzo[b]thiophene exhibit antimicrobial activities, suggesting their potential use in developing new antibiotics (Carmen Limban et al., 2008).
Antimicrobial Activity
Derivatives of benzo[b]thiophene, such as those generated from this compound, have been investigated for their antimicrobial properties. Some derivatives exhibit specific activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents. The structure-activity relationship analysis helps in understanding the influence of substituents on antimicrobial efficacy (Carmen Limban et al., 2008).
Luminescence and Materials Science
Thiophenyl-derivatized nitrobenzoato compounds, including derivatives of this compound, have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. These studies are crucial for developing new luminescent materials for applications in sensing, imaging, and light-emitting devices. The characterization of these compounds through luminescence spectroscopy and X-ray crystallography provides insights into their potential uses in materials science (Subha Viswanathan & A. Bettencourt-Dias, 2006).
Photodynamic Therapy
The functionalization of upconverting nanoparticles with photosensitizers derived from benzo[b]thiophene for singlet oxygen generation under near-infrared light showcases the application of this compound derivatives in medical research, particularly in photodynamic therapy. These nanoconstructs can induce cell death upon irradiation, demonstrating their potential as therapeutic agents (Q. Yu et al., 2014).
properties
IUPAC Name |
2-chloro-5-thiophen-2-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSJERLNZVWQRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588083 | |
Record name | 2-Chloro-5-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
926203-78-3 | |
Record name | 2-Chloro-5-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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